Dearomatization reaction of β-naphthols with disulfurating reagents†
Organic & Biomolecular Chemistry Pub Date: 2021-09-17 DOI: 10.1039/D1OB01731D
Abstract
p-TsOH-catalyzed intermolecular dearomatization reactions of β-naphthols with disulfurating reagents were developed. Various β-naphthalenones bearing a quaternary carbon stereogenic center were obtained smoothly in good to excellent yields with high chemoselectivity in the presence of 5 mol% p-TsOH. This reaction features mild reaction conditions and excellent functional group tolerance.
Recommended Literature
- [1] Ionophore-based optical nanosensors incorporating hydrophobic carbon dots and a pH-sensitive quencher dye for sodium detection†
- [2] Preparation of ZnFe2O4 nanostructures and highly efficient visible-light-driven hydrogen generation with the assistance of nanoheterostructures†
- [3] Effect of azo dye on ammonium oxidation process and ammonia-oxidizing bacteria (AOB) in soil
- [4] A lithiophilic carbon scroll as a Li metal host with low tortuosity design and “Dead Li” self-cleaning capability†
- [5] p/n-Polarity of thiophene oligomers in photovoltaic cells: role of molecular vs. supramolecular properties†
- [6] Back cover
- [7] Back cover
- [8] A simple time-delay accessory for use with micro-scale sampling atomic-absorption techniques
- [9] Hydrogeochemistry of high iodine groundwater: a case study at the Datong Basin, northern China
- [10] Electrochemistry in nanoscopic volumes